N-(噻吩-2-基甲基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

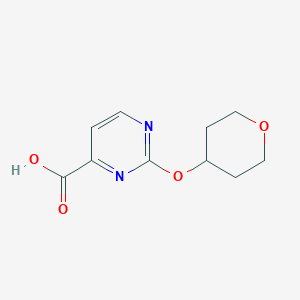

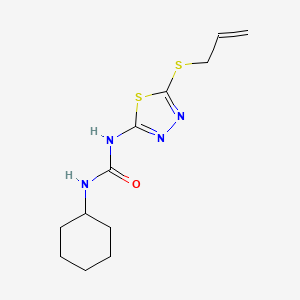

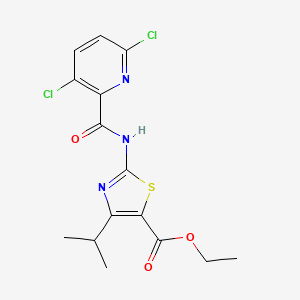

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a compound that has been synthesized and characterized for its potential applications in various fields, including medicinal chemistry. The compound features a piperidine ring, which is a common motif in pharmaceutical agents, linked to a thiophene moiety through a methylene bridge. This structural arrangement is of interest due to the potential biological activities that such compounds can exhibit.

Synthesis Analysis

The synthesis of related piperidine carboxamide derivatives has been reported in several studies. For instance, the preparation of N-phenyl piperidine analogs has been described, with a focus on their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment . Another study details the synthesis of a carbon-14 labeled piperidine derivative, which is a potent δ opioid receptor agonist . Additionally, a practical synthesis method for an LDL receptor upregulator featuring a piperidine structure has been developed, demonstrating the versatility of piperidine synthesis .

Molecular Structure Analysis

The molecular structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, a compound with a similar thiophene and carboxamide linkage, has been elucidated using X-ray diffraction and spectroscopic techniques . The study provides insights into the geometry and electronic structure of the molecule, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of piperidine carboxamide derivatives can be inferred from the synthesis methods and the chemical transformations they undergo. For example, the formation of N-phenyl piperidine analogs involves carboxamide formation, which is a key reaction in the synthesis of such compounds . The synthesis of carbon-14 labeled compounds also highlights the use of aryllithium reactions with carbon dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamide derivatives are influenced by their molecular structure. The study of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide provides valuable information on the compound's chemical activity parameters, including electrophilic and nucleophilic sites, through DFT calculations and NBO analysis . These properties are essential for predicting the behavior of the compound in biological systems and its potential as a therapeutic agent.

Relevant Case Studies

The antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has been investigated, showing effectiveness against various microorganisms . This suggests that similar compounds, such as N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, may also possess antimicrobial properties. Additionally, molecular docking studies have been conducted to understand the binding of such compounds to lung cancer proteins, providing a case study for their potential application in cancer therapy .

科学研究应用

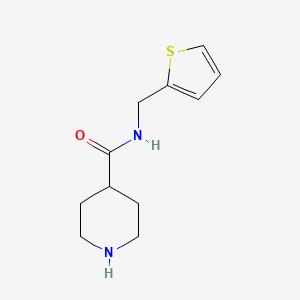

抗菌和抗癌活性

N-(噻吩-2-基甲基)哌啶-4-甲酰胺及其衍生物已显示出在抗菌和抗癌活性方面的潜力。Cakmak 等人 (2022) 的一项研究发现,N-(噻吩-2-基甲基)噻吩-2-甲酰胺对几种微生物表现出有效的抗菌活性,分子对接研究表明其与肺癌蛋白结合。这突出了它在抗菌和癌症研究中的潜在用途 (Cakmak 等人,2022)。

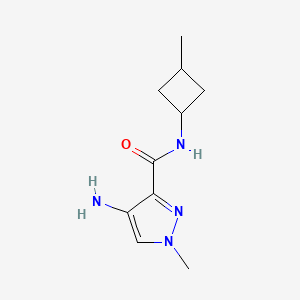

Harishkumar 等人 (2018) 合成了 4-(哌啶-1-基甲基)-2-(噻吩-2-基)喹啉的新型衍生物,发现它们对人类癌细胞系表现出显着的生长抑制作用,表明它们作为抗癌剂的潜力 (Harishkumar 等人,2018)。

抗血管生成和 DNA 切割研究

Kambappa 等人 (2017) 对 N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物进行了研究。这些化合物在体内阻断了血管的形成并表现出 DNA 切割活性,表明它们在抗血管生成和细胞毒性作用中作为抗癌剂的潜力 (Kambappa 等人,2017)。

酶抑制活性

Cetin 等人 (2021) 对基于噻吩的杂环化合物(包括哌啶-4-甲酰胺衍生物)的研究表明,它们对乙酰胆碱酯酶、丁酰胆碱酯酶和谷胱甘肽 S-转移酶具有酶抑制活性。这表明它们在药理学和酶抑制研究中具有潜在应用 (Cetin 等人,2021)。

HIV-1 逆转录酶抑制

Tang 等人 (2010) 探讨了哌啶-4-基-氨基嘧啶衍生物作为 HIV-1 中非核苷逆转录酶的抑制剂。这些化合物对野生型 HIV-1 和耐药突变病毒表现出有效的活性,突出了它们在 HIV-1 治疗研究中的潜力 (Tang 等人,2010)。

神经炎症成像

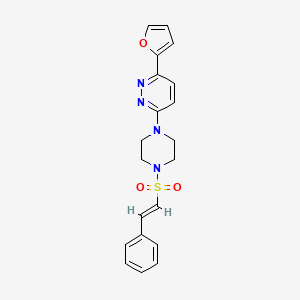

Horti 等人 (2019) 开发了一种针对 CSF1R(一种小胶质细胞特异性标记物)的 PET 放射示踪剂,使用了一种具有哌啶-4-甲酰胺衍生物的化合物。该化合物可用于成像反应性小胶质细胞及其在体内对神经炎症的贡献,为各种神经精神疾病和 CNS 恶性肿瘤提供见解 (Horti 等人,2019)。

作用机制

Target of Action

The primary target of N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, also known as piperidine-4-carboxamide (P4C), is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria, making it an attractive target for antibacterial drugs .

Mode of Action

P4C interacts with DNA gyrase, inhibiting its activity . The inhibition of DNA gyrase prevents the supercoiling of DNA, which is necessary for replication and transcription. This leads to the cessation of these processes, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of DNA gyrase by P4C affects the DNA replication and transcription pathways in bacteria . By preventing the supercoiling of DNA, P4C disrupts these essential cellular processes, leading to cell death .

Result of Action

The result of P4C’s action is the inhibition of bacterial growth due to the disruption of essential cellular processes like DNA replication and transcription . This makes P4C a potential candidate for the development of new antibacterial drugs .

未来方向

属性

IUPAC Name |

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKQNGCHWLNHGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)

![1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3019292.png)

![Methyl 2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B3019295.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3019298.png)

![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)